molecular formula C10H11NS B12610971 2-(Isopropylthio)benzonitrile CAS No. 918812-09-6

2-(Isopropylthio)benzonitrile

Cat. No.: B12610971
CAS No.: 918812-09-6
M. Wt: 177.27 g/mol
InChI Key: LORKBMFPBAYPGI-UHFFFAOYSA-N
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Description

2-(Isopropylthio)benzonitrile is an organosulfur compound featuring a benzonitrile core substituted with an isopropylthio (-S-iPr) group at the ortho position. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with the bulky isopropylthio substituent, which influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

918812-09-6

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-propan-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C10H11NS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

InChI Key

LORKBMFPBAYPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)benzonitrile typically involves the reaction of 3-chloro-2-isopropylthio aniline with copper(I) cyanide. . The reaction conditions generally include heating the reactants to facilitate the substitution process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is an amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Isopropylthio)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the isopropylthio group can engage in various substitution reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

2-(Trifluoromethyl)benzonitrile

  • Structure : A benzonitrile derivative with a trifluoromethyl (-CF₃) group at the ortho position.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution resistance compared to the -S-iPr group, which is moderately electron-donating due to sulfur’s lone pairs .
    • Thermal Stability : Trifluoromethyl derivatives generally exhibit higher thermal stability, as seen in OLED materials (e.g., ND-14 in ), whereas thioether groups may introduce lower thermal degradation thresholds .
    • Applications : -CF₃ derivatives are prevalent in pharmaceuticals (e.g., ND-14 as a diarylhydantoin precursor) and OLEDs, while -S-iPr analogs are less documented in high-performance applications .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

  • Structure: Features an amino (-NH-) linker and a chlorophenyl substituent.
  • Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic -S-iPr group . Reactivity: Amino-substituted benzonitriles are more nucleophilic, enabling participation in condensation reactions (e.g., forming benzoxazoles in ), whereas thioethers like this compound may undergo oxidation to sulfoxides or sulfones .

4-(3-Cyanopropyl)-3-fluorophenyl Benzonitrile Derivatives

  • Structure: Includes a cyanoalkyl chain and fluorine substituents (e.g., ND-14 in ).
  • Key Differences: Fluorine and cyanoalkyl groups enhance dipole moments, improving charge transport in OLEDs. The -S-iPr group in this compound lacks such dipole enhancement . Synthetic Utility: Cyanoalkyl chains enable cross-coupling reactions (e.g., microwave-assisted synthesis in ), while thioethers are typically synthesized via nucleophilic substitution .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) LogP* Thermal Stability (°C) Key Applications
This compound -S-iPr 177.26 ~2.8 150–200 (estimated) Under investigation
2-(Trifluoromethyl)benzonitrile -CF₃ 171.11 ~2.5 >250 Pharmaceuticals, OLEDs
2-Aminobenzonitrile -NH₂ 118.14 ~1.2 180–220 Agrochemical intermediates
ND-14 () -CF₃, -CN, -F 485.45 ~4.0 >300 TADF OLED materials

*LogP values estimated via fragment-based methods.

Biological Activity

2-(Isopropylthio)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropylthio group attached to a benzonitrile moiety. Its chemical formula is C10H11NSC_{10}H_{11}NS, and it possesses unique physical and chemical properties that contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Demonstrates inhibitory effects against certain viruses, potentially making it a candidate for antiviral drug development.
  • Mechanism of Action : Involves disruption of bacterial cell envelope integrity and interference with intracellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against enteric pathogens, which are responsible for a significant number of gastrointestinal infections. For instance, a study reported that this compound showed potent bactericidal activity against strains such as Escherichia coli and Salmonella enterica.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli8 µg/mLDisruption of cell envelope
Salmonella enterica16 µg/mLInduction of cell stress response
Staphylococcus aureus4 µg/mLAlteration of proton motive force

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. It has been noted for its ability to inhibit viral replication in vitro, particularly against enteroviruses.

Table 2: Antiviral Efficacy

VirusIC50 (µM)Observations
Coxsackievirus B12 µMSignificant reduction in viral load
Enterovirus D15 µMInhibition of viral entry into host cells

Case Studies

  • Study on Enteric Pathogens : A recent investigation assessed the efficacy of this compound in a murine model infected with Shigella flexneri. The results indicated a marked decrease in bacterial counts in treated groups compared to controls, suggesting potential therapeutic applications for gastrointestinal infections .
  • Antiviral Research : Another study focused on the compound's antiviral properties against enteroviruses, revealing that it could effectively reduce viral replication rates in cell cultures. The mechanism was attributed to the compound's ability to disrupt viral entry pathways .

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